molecular formula C8H10N4O B025966 N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide CAS No. 110023-60-4

N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide

Cat. No. B025966
M. Wt: 178.19 g/mol
InChI Key: RIHZYYIYOFMZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPP or CPP-ACP and has been widely studied for its unique properties and functions.

Mechanism Of Action

The mechanism of action of N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide involves its ability to inhibit the growth and metabolism of microorganisms. It does this by disrupting the cell membrane and cell wall of the microorganisms, leading to their death.

Biochemical And Physiological Effects

N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the formation of dental caries by promoting remineralization of tooth enamel. It also has the ability to reduce the adhesion of bacteria to tooth surfaces, thereby preventing the formation of dental plaque.

Advantages And Limitations For Lab Experiments

N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide has several advantages for use in lab experiments. It is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other antimicrobial agents. However, its limitations include its solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide. One area of research is the development of new formulations for use in oral care products. Another area of research is the investigation of its potential applications in other fields such as agriculture and food preservation. Additionally, further studies are needed to fully understand its mechanism of action and its potential toxicity.

Synthesis Methods

The synthesis of N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide involves the reaction of 1-cyano-1H-pyrazole with 3-aminopropionitrile in the presence of a base such as potassium carbonate. The final product is obtained by purification and crystallization.

Scientific Research Applications

N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties and is effective against a range of microorganisms such as Streptococcus mutans, Lactobacillus acidophilus, and Actinomyces viscosus. This makes it a promising candidate for use in oral care products such as toothpaste and mouthwash.

properties

CAS RN

110023-60-4

Product Name

N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

N-[cyano(pyrazol-1-yl)methyl]propanamide

InChI

InChI=1S/C8H10N4O/c1-2-8(13)11-7(6-9)12-5-3-4-10-12/h3-5,7H,2H2,1H3,(H,11,13)

InChI Key

RIHZYYIYOFMZRX-UHFFFAOYSA-N

SMILES

CCC(=O)NC(C#N)N1C=CC=N1

Canonical SMILES

CCC(=O)NC(C#N)N1C=CC=N1

synonyms

Propanamide, N-(cyano-1H-pyrazol-1-ylmethyl)-

Origin of Product

United States

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